molecular formula C17H16O3 B217816 Dan shen spiroketal lactone CAS No. 100414-80-0

Dan shen spiroketal lactone

Cat. No.: B217816
CAS No.: 100414-80-0
M. Wt: 268.31 g/mol
InChI Key: DNLNYCCHXAULQA-YQDUUYOCSA-N
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Description

Danshinspiroketallactone is a chemical compound with the molecular formula C17H16O3 and a molar mass of 268.31 . It is not classified under physical, health, or environmental hazards .


Molecular Structure Analysis

The molecular structure of Danshinspiroketallactone is represented by the formula C17H16O3 . For a more detailed analysis, one might need to use techniques such as SMILE code, a chemical notation representing a chemical structure in linear textual form .


Physical and Chemical Properties Analysis

Danshinspiroketallactone has a predicted density of 1.27±0.1 g/cm3 and a predicted boiling point of 493.3±45.0°C . More detailed physical and chemical characteristics might include properties such as pH, electrical conductivity, and available nutrient content .

Scientific Research Applications

  • Acne Treatment : A study by Krunic et al. (2008) investigated the efficacy of spironolactone in treating severe acne in women. The combination of oral contraceptives containing drospirenone and spironolactone was well-tolerated and effective (Krunic, Ciurea, & Scheman, 2008).

  • Synthesis of Complex Molecules : Xiao et al. (2011) described the total synthesis of schindilactone A, a complex molecule with potential biological activities. This study highlights advanced synthetic methods that could be applicable for structurally complex compounds like Danshinspiroketallactone (Xiao et al., 2011).

  • Cardiometabolic Risk in PCOS : Harmanci et al. (2013) explored the effects of ethinyl estradiol/drospirenone combined with spironolactone on inflammation and cardiometabolic risk in polycystic ovary syndrome. This study may offer insights into the broader implications of spironolactone derivatives in metabolic disorders (Harmanci, Çınar, Bayraktar, & Yıldız, 2013).

  • Cancer Risks Associated with Spironolactone : Mackenzie et al. (2016) investigated the effects of spironolactone on cancer incidence. Understanding the safety profile of related compounds can be crucial in pharmaceutical development (Mackenzie, Morant, Wei, Thompson, & MacDonald, 2016).

  • Blood Pressure in Normotensive Women : De Nadai et al. (2015) conducted a trial on the effects of contraceptives containing drospirenone on blood pressure. Insights from this study could be relevant for cardiovascular implications of Danshinspiroketallactone (de Nadai, Nobre, Ferriani, & Vieira, 2015).

  • Hyperkalemia Risk in Oral Contraceptive Users : Loughlin et al. (2008) examined the risk of hyperkalemia in women taking ethinylestradiol/drospirenone and other oral contraceptives. Understanding the electrolyte balance effects of related compounds is vital (Loughlin et al., 2008).

  • Antihypertensive Properties of Drospirenone : Sica (2006) discussed the antihypertensive potential of drospirenone, another spironolactone derivative. This may suggest similar cardiovascular effects for Danshinspiroketallactone (Sica, 2006).

  • Potassium Monitoring in Oral Contraceptive Users : Eng et al. (2007) evaluated physician compliance in monitoring serum potassium in users of ethinyl estradiol/drospirenone, highlighting the importance of safety monitoring in medications (Eng, Seeger, Loughlin, Oh, & Walker, 2007).

  • Mineralocorticoid Receptor Roles : Funder (2009) reconsidered the roles of the mineralocorticoid receptor, which could be relevant to understanding the action mechanism of Danshinspiroketallactone (Funder, 2009).

  • New Progestogens for Contraceptive Use : Sitruk-Ware (2006) reviewed new progestogens, including drospirenone, for contraceptive use. These insights can be useful in evaluating the potential contraceptive applications of Danshinspiroketallactone (Sitruk-Ware, 2006).

Safety and Hazards

Danshinspiroketallactone is not classified under physical, health, or environmental hazards . In case of exposure, it is recommended to flush eyes and skin with plenty of water, and to seek medical attention .

Properties

IUPAC Name

(4'R)-4',6-dimethylspiro[benzo[g][2]benzofuran-3,2'-oxolane]-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O3/c1-10-8-17(19-9-10)14-7-6-12-11(2)4-3-5-13(12)15(14)16(18)20-17/h3-7,10H,8-9H2,1-2H3/t10-,17?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNLNYCCHXAULQA-YQDUUYOCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2(C3=C(C4=CC=CC(=C4C=C3)C)C(=O)O2)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC2(C3=C(C4=CC=CC(=C4C=C3)C)C(=O)O2)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10905471
Record name 4',6-Dimethyl-1H-spiro[naphtho[1,2-c]furan-3,2'-oxolan]-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10905471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100414-80-0
Record name Dan shen spiroketal lactone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100414800
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4',6-Dimethyl-1H-spiro[naphtho[1,2-c]furan-3,2'-oxolan]-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10905471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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